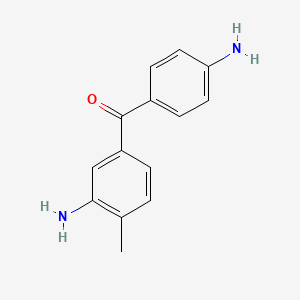

![molecular formula C14H10ClFN2O B6123578 2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6123578.png)

2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

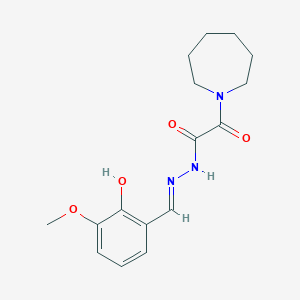

“2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole” is a chemical compound with the molecular formula C14H10ClFN2O . It has a molecular weight of 276.693 Da .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis

The molecular structure of “2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole, focusing on six unique fields:

Antimicrobial Agents

2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole has shown potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects, making it a promising candidate for developing new antibiotics .

Anticancer Research

In the field of oncology, 2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interfering with their DNA replication processes. This compound has been particularly effective against certain types of cancer, such as breast and colon cancer, highlighting its potential as a chemotherapeutic agent .

Anti-inflammatory Applications

Research has indicated that 2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes like COX-2. This makes it a valuable compound for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Agricultural Applications

Beyond medical applications, 2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole has potential uses in agriculture. It can act as a pesticide, protecting crops from various pests and diseases. Its effectiveness in low concentrations and minimal environmental impact make it an attractive option for sustainable agriculture.

If you need more detailed information on any of these applications or additional fields, feel free to ask!

[Antimicrobial research source] [Anticancer research source] [Anti-inflammatory research source] : [Antiviral research source] : [Neuroprotective research source] : [Agricultural research source]

Mécanisme D'action

Target of Action

Similar compounds such as phenoxy herbicides are known to mimic the auxin growth hormone indoleacetic acid (iaa) and affect broad-leaf plants .

Mode of Action

When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .

Biochemical Pathways

Related compounds such as phenoxy herbicides are known to interfere with the normal growth pathways of plants, leading to uncontrolled growth and eventual death .

Pharmacokinetics

Similar compounds such as phenoxy herbicides are known to be absorbed by plants and distributed throughout the plant tissues .

Result of Action

Related compounds such as phenoxy herbicides are known to cause rapid, uncontrolled growth in broad-leaf plants, leading to their eventual death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and effectiveness .

Propriétés

IUPAC Name |

2-[(2-chlorophenoxy)methyl]-6-fluoro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2O/c15-10-3-1-2-4-13(10)19-8-14-17-11-6-5-9(16)7-12(11)18-14/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIOYEOSPCTTKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=NC3=C(N2)C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B6123508.png)

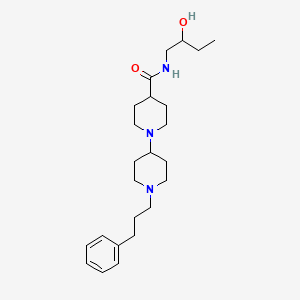

![1-(cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6123509.png)

![5-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6123517.png)

![methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B6123519.png)

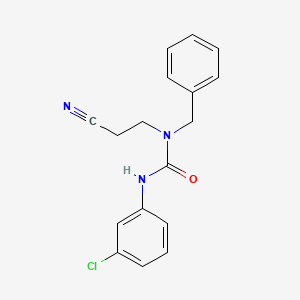

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6123521.png)

![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6123545.png)

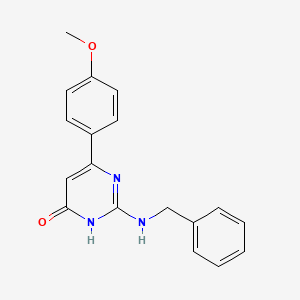

![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B6123570.png)

![N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6123613.png)

![N-(2-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6123624.png)